molecular formula C6H6Cl2N2 B591706 (4,6-Dichloropyridin-3-YL)methanamine CAS No. 1060815-57-7

(4,6-Dichloropyridin-3-YL)methanamine

Cat. No.: B591706
CAS No.: 1060815-57-7
M. Wt: 177.028
InChI Key: JFGSACPJTUATFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,6-Dichloropyridin-3-YL)methanamine is an organic compound with the molecular formula C6H6Cl2N2 It is a derivative of pyridine, where the 3-position is substituted with a methanamine group and the 4 and 6 positions are substituted with chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dichloropyridin-3-YL)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and reduce the cost of synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dichloropyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine, TEMPO, and other mild oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Sodium bicarbonate, ethanol, and other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4,6-Dichloropyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dichloropyridin-3-YL)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4,6-dichloropyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGSACPJTUATFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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